Anti-Influenza A Potency: Influenza virus-IN-2 vs. Peramivir
Influenza virus-IN-2 (compound 19) demonstrates stronger anti-influenza A virus activity compared to the clinically approved neuraminidase inhibitor Peramivir when evaluated under the same assay conditions against the A/WSN/33 (H1N1) strain. The primary research publication explicitly states that compounds 14 and 19 showed stronger anti-IAV activity compared with the reference Peramivir [1].
| Evidence Dimension | Anti-influenza A virus activity (EC50) |
|---|---|
| Target Compound Data | 2.58 μM |
| Comparator Or Baseline | Peramivir: EC50 value not explicitly quantified in the abstract, but the publication states Influenza virus-IN-2 exhibits 'stronger' activity. |
| Quantified Difference | Not numerically quantified; qualitative statement of 'stronger' activity. |
| Conditions | Influenza virus A/WSN/33 (H1N1) in MDCK cells. |
Why This Matters
Direct head-to-head comparison against a clinically relevant neuraminidase inhibitor provides a benchmark for prioritizing this compound in research aimed at understanding PAN endonuclease inhibition or exploring combination therapies.
- [1] Liao Y, Ye Y, Li S, Zhuang Y, Chen L, Chen J, Cui Z, Huo L, Liu S, Song G. Synthesis and SARs of dopamine derivatives as potential inhibitors of influenza virus PAN endonuclease. Eur J Med Chem. 2020;189:112048. PMID: 31954881. View Source
